benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Overview
Description
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is an organic compound used in various chemical and pharmaceutical applications. It contains a benzyl group, a cyclohexyl ring, and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and reactivity, making it useful in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves the reaction of benzyl chloroformate with N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amine. The reaction is typically carried out in an inert atmosphere such as nitrogen, using anhydrous solvents like dichloromethane. The temperature is maintained at 0-5°C to ensure optimal reaction conditions and yield.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized reagent quantities and reaction times. Automation and continuous flow processes are often employed to increase efficiency and yield while reducing production costs and waste.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate undergoes several chemical reactions, including:
Hydrolysis: : The compound can be hydrolyzed to remove the Boc protecting group, yielding a primary amine.
Oxidation: : It can undergo oxidation reactions to introduce additional functional groups.
Substitution: : Nucleophilic substitution reactions can be performed to modify the benzyl group or the cyclohexyl ring.
Common Reagents and Conditions
Hydrolysis: : Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: : Reagents like sodium hydride or other strong nucleophiles.
Major Products
Hydrolysis: : Produces N-[(1R,3S)-3-amino]cyclohexylamine.
Oxidation: : Results in oxidized derivatives with additional functional groups.
Substitution: : Yields modified compounds with new functional groups replacing the benzyl or cyclohexyl substituents.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability makes it a suitable protecting group for amines during multi-step syntheses.
Biology and Medicine: In biological research, benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is employed as a reagent to study enzyme kinetics and inhibitor design. In medicine, it serves as a building block for the development of new pharmaceuticals, particularly those targeting neurodegenerative diseases and certain types of cancer.
Industry: Industrially, the compound finds applications in the production of high-performance materials and specialty chemicals. Its reactivity and stability contribute to the efficiency of these manufacturing processes.
Mechanism of Action
The effects of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate are primarily due to its ability to protect amine groups during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the primary amine for further reactions. The benzyl group can participate in various organic reactions, contributing to the synthesis of diverse chemical entities.
Comparison with Similar Compounds
Comparison: Compared to other carbamates, benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate offers unique stability and reactivity due to the presence of the Boc protecting group and the benzyl substituent. It is distinguished from simpler carbamates by its higher molecular complexity and specific reactivity patterns.
Similar Compounds
Ethyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Methyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Butyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
These compounds share similar structural features but differ in their substituents, impacting their reactivity and applications.
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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